N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic small molecule featuring a benzothiazole core substituted with an ethyl group at the 4-position and a methanesulfonylbenzamide moiety at the 2-position. The methanesulfonyl group in this compound is an electron-withdrawing substituent, which may enhance binding affinity to target proteins by influencing electrostatic interactions. Structural characterization of such compounds often employs crystallographic techniques, such as those facilitated by the SHELX software suite, to resolve atomic-level details .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-6-5-9-14-15(11)18-17(23-14)19-16(20)12-7-4-8-13(10-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXKRKEHQXWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, protein interactions, and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, leading to inhibition or modulation of their activity. The methanesulfonyl group enhances the compound’s binding affinity and specificity towards its targets. The compound can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide with structurally related benzothiazole derivatives, focusing on substituent effects, pharmacological relevance, and research findings.
Structural and Functional Comparisons
Table 1: Key Structural Features and Pharmacological Notes
Key Insights
The methanesulfonyl group distinguishes the target compound from MMV001239’s cyano group, which is smaller and less polar. Sulfonyl groups are known to enhance hydrogen bonding and stability in metabolic pathways.
Pharmacological Activity :
- MMV001239 demonstrated antifungal activity in S. cerevisiae assays, suggesting benzothiazole derivatives may disrupt fungal membrane or protein targets .
- Patent compounds (e.g., Examples 1 and 24) include carboxylic acid or adamantane groups, which are associated with improved solubility or target engagement in enzyme inhibition (e.g., proteases, kinases) .
Structural Complexity :
- The target compound is less structurally complex than Example 24 from the patent, which incorporates adamantane and pyridopyridazine moieties. Such complexity often correlates with higher specificity but may reduce synthetic feasibility .
Research Findings and Gaps
- Yeast Assays : MMV001239’s activity in S. cerevisiae highlights benzothiazoles’ broad applicability, though the target compound’s biological profile remains underexplored .
- Patent Data : While Examples 1 and 24 lack disclosed efficacy metrics, their inclusion in pharmacological studies (Tables 1–5 in the patent) implies validated activity in specific assays (e.g., enzyme inhibition, cytotoxicity) .
- Crystallography : SHELX-based structural analysis (as in ) could resolve conformational differences between these compounds, aiding in rational drug design.
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C13H14N2O2S2. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study indicated that derivatives with a sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Benzothiazole derivative A | Staphylococcus aureus | 16 µg/mL |
| Benzothiazole derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that this compound inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM.
Case Study:
In vitro assays demonstrated that treatment with this compound led to:
- Inhibition of cell growth : Significant reduction in cell viability was observed in treated groups compared to controls.
- Apoptotic markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
